molecular formula C9H11NO3S B2429793 Methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]benzoate CAS No. 1147096-51-2

Methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]benzoate

Cat. No.: B2429793
CAS No.: 1147096-51-2
M. Wt: 213.25
InChI Key: HLJCURWEBARIDO-UHFFFAOYSA-N
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Description

Methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]benzoate is a chemical compound with the molecular formula C9H11NO3S and a molecular weight of 213.25354 g/mol It is known for its unique structure, which includes a benzoate group attached to a sulfur-containing moiety

Properties

IUPAC Name

methyl 4-(methylsulfonimidoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-13-9(11)7-3-5-8(6-4-7)14(2,10)12/h3-6,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJCURWEBARIDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=N)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147096-51-2
Record name methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]benzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]benzoate typically involves the reaction of 4-aminobenzoic acid with methyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product . The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur moiety can yield sulfoxides or sulfones, while substitution reactions can produce a variety of benzoate derivatives .

Scientific Research Applications

Scientific Research Applications

Methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]benzoate exhibits a wide range of applications:

Chemistry

  • Building Block for Synthesis : This compound is utilized as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile reagent in organic synthesis.

Biology

  • Enzyme Inhibition Studies : Research indicates that the compound may exhibit enzyme inhibitory properties. The imino group can form hydrogen bonds with active sites of enzymes, potentially leading to inhibition .
  • Antimicrobial and Anticancer Properties : Preliminary studies suggest that this compound may possess antimicrobial and anticancer activities. Further research is ongoing to explore these biological effects and their mechanisms .

Medicine

  • Therapeutic Potential : The compound is being investigated for its potential as a therapeutic agent in treating various diseases, including cancer. Its interaction with specific molecular targets could lead to significant therapeutic advancements .

Industry

  • Specialty Chemicals Production : this compound serves as an intermediate in the production of specialty chemicals and pharmaceuticals, contributing to the development of new materials and chemical processes .

Case Studies

  • Anticancer Activity Evaluation :
    A study evaluated the anticancer properties of this compound derivatives against various cancer cell lines, including HeLa cells. Results indicated significant cytotoxic activity, warranting further investigation into its therapeutic potential .
  • Enzyme Inhibition Studies :
    Research focused on the enzyme inhibition capabilities of this compound demonstrated its potential to inhibit key metabolic enzymes, suggesting a mechanism that could be exploited for drug development.

Mechanism of Action

The mechanism of action of Methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]benzoate involves its interaction with specific molecular targets and pathways. The sulfur moiety in the compound is believed to play a crucial role in its biological activity by forming covalent bonds with target proteins or enzymes. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]benzoate can be compared with other similar compounds, such as:

Biological Activity

Methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]benzoate, also known by its CAS number 1147096-51-2, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : Methyl 4-(amino-(methylene)sulfinyl)benzoate
  • Molecular Formula : C9H11NO3S
  • Molecular Weight : 213.25 g/mol
  • Melting Point : 113-115 °C
  • Purity : ≥95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may exhibit the following mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits significant antioxidant properties, potentially reducing oxidative stress in cells.
  • Cytotoxic Effects : In vitro assays indicate that this compound may possess cytotoxic effects against certain cancer cell lines, including HeLa cells .

Antioxidant Activity

A study evaluated the antioxidant potential of this compound using DPPH and ABTS assays. The results indicated:

Assay TypeInhibition (%)
DPPH77%
ABTS80%

These findings suggest that the compound is a potent antioxidant, which may contribute to its therapeutic potential against oxidative stress-related diseases .

Cytotoxicity Assays

In cytotoxicity assays against HeLa cells, this compound demonstrated significant cell growth inhibition. The IC50 values were determined through dose-response curves, showing promising results for further development as an anticancer agent.

Case Studies

  • Case Study on Anticancer Properties :
    • Researchers investigated the effects of this compound on tumor cells. The compound was found to induce apoptosis in cancer cell lines through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .
  • Study on Enzyme Interaction :
    • A molecular docking study revealed that this compound binds effectively to the active site of specific enzymes involved in cancer metabolism. This interaction could lead to novel therapeutic strategies targeting metabolic pathways in cancer cells .

Q & A

Q. What are the key synthetic methodologies for Methyl 4-[imino(methyl)oxo-lambda⁶-sulfanyl]benzoate?

The synthesis typically involves sulfoximine formation via oxidation of a thioether precursor. For example, methyl 4-(methylthio)benzoate can be treated with ammonium carbonate and iodine in a two-step oxidation to introduce the imino-oxosulfanyl group. Optimizing reaction conditions (e.g., solvent polarity, temperature) is critical to suppress side reactions like overoxidation to sulfone derivatives. Characterization via 1^1H/13^{13}C NMR and HRMS is essential to confirm the lambda⁶-sulfur configuration .

Q. How can researchers characterize the electronic environment of the sulfoximine group in this compound?

X-ray crystallography is the gold standard for resolving bond angles and sulfur oxidation states. For rapid analysis, 15^{15}N NMR can identify imino nitrogen shifts (typically δ 120-150 ppm for sulfoximines). IR spectroscopy (S=O stretch ~1050 cm1^{-1}) and HRMS fragmentation patterns further validate the structure .

Q. What stability considerations are critical for handling this compound?

The sulfoximine group is sensitive to strong acids/bases, which may hydrolyze the imino bond. Storage under inert atmosphere at -20°C in anhydrous DMSO or DMF is recommended. Degradation products (e.g., sulfonic acids) can be monitored via TLC (Rf ~0.3 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in sulfur oxidation pathways during synthesis?

Isotopic labeling (e.g., 18^{18}O-tracing) or in situ Raman spectroscopy can track oxygen incorporation during sulfoximine formation. Computational studies (DFT) comparing transition-state energies for sulfilimine vs. sulfoximine intermediates may explain regioselectivity issues observed in competing pathways .

Q. What strategies address spectral anomalies in 1^11H NMR due to anisotropic effects from the sulfoximine group?

Anisotropic shielding from the sulfur-centered lone pairs causes unexpected splitting in aromatic protons. Variable-temperature NMR (VT-NMR) or dilution experiments can distinguish dynamic effects from static structural distortions. Paramagnetic relaxation agents (e.g., Cr(acac)3_3) may suppress NOE artifacts .

Q. How can computational modeling predict reactivity in cross-coupling reactions involving this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map frontier molecular orbitals to identify nucleophilic/electrophilic sites. For example, the sulfoximine’s nitrogen lone pair (HOMO -6.2 eV) may participate in Pd-catalyzed C–N coupling, while the ester carbonyl (LUMO +1.8 eV) could act as an electrophile .

Q. What in vitro assays are suitable for evaluating biological activity without commercial bias?

Target-based assays (e.g., enzyme inhibition kinetics for kinases or proteases) should prioritize the sulfoximine’s hydrogen-bonding capacity. Cell viability assays (MTT or ATP-luciferase) require strict controls for solubility (DMSO <0.1% v/v) to avoid false positives. LC-MS/MS can quantify cellular uptake and metabolite profiling .

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Q. How can researchers design alternative synthetic routes to improve atom economy?

One-pot sequential reactions (e.g., thioether formation followed by in situ oxidation) reduce purification steps. Flow chemistry with immobilized catalysts (e.g., polymer-supported iodine) enhances reproducibility. Microwave-assisted synthesis (100°C, 30 min) may accelerate sluggish oxidation steps .

Data Contradiction Analysis

Example Scenario: Conflicting 13^{13}C NMR shifts for the sulfoximine sulfur-attached carbon.

  • Resolution: Compare crystallographic bond lengths (C–S ~1.76 Å) with DFT-optimized geometries. Solvent effects (e.g., DMSO vs. CDCl3_3) may cause dynamic polarization, altering chemical shifts by 2-3 ppm. Cross-validate with XPS (S 2p binding energy ~168 eV for S⁶+) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.